

Application Notes and Protocols for [Ala11,22,28]-VIP Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | [Ala11,22,28]-VIP | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala11,22,28]-VIP is a synthetic analog of the Vasoactive Intestinal Peptide (VIP), a neuropeptide with a wide range of biological functions. This particular analog is a potent and highly selective agonist for the human VPAC1 receptor, with Ki values of 7.4 nM and 2352 nM for the human recombinant VPAC1 and VPAC2 receptors, respectively[1][2][3]. This high selectivity makes it a valuable tool for studying the specific roles of the VPAC1 receptor in various physiological and pathological processes. These application notes provide detailed protocols for the preparation, storage, and handling of [Ala11,22,28]-VIP stock solutions to ensure experimental consistency and reproducibility.

Physicochemical Properties

A summary of the key physicochemical properties of **[Ala11,22,28]-VIP** is provided in the table below. Researchers should always refer to the Certificate of Analysis for batch-specific molecular weight[1][2][3].



| Property | Value | Reference |
|-----------------------|--------------------------------------|-----------|
| Molecular Weight | ~3160.7 g/mol | [1][2][4] |
| Amino Acid Sequence | HSDAVFTDNYARLRKQMAVK KALNSILA-NH2 | [1][2][5] |
| Appearance | Lyophilized white powder | [6] |
| Storage (Lyophilized) | Desiccate at -20°C | [1][2] |

Experimental Protocols Protocol 1: Preparation of [Ala11,22,28]-VIP Stock Solution

This protocol outlines the steps for reconstituting lyophilized **[Ala11,22,28]-VIP** to create a high-concentration stock solution.

Materials:

- [Ala11,22,28]-VIP, lyophilized powder
- Sterile, nuclease-free dimethyl sulfoxide (DMSO) or sterile distilled water (H₂O)
- Sterile, low-protein binding microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- Aliquoting: Before opening, briefly centrifuge the vial of lyophilized [Ala11,22,28]-VIP to ensure the powder is at the bottom. This prevents loss of material.
- Solvent Selection:
 - For most cell-based assays, DMSO is a suitable solvent as it generally offers good solubility for peptides.



 If DMSO is incompatible with the experimental system, sterile, nuclease-free water can be used. However, the solubility in aqueous solutions may be lower. For general VIP, reconstitution in sterile 18MΩ-cm H₂O to a concentration of at least 100 µg/ml is recommended[6].

Reconstitution:

- \circ To prepare a 1 mM stock solution, add the appropriate volume of solvent to the vial. The required volume can be calculated using the following formula: Volume (μ L) = (mass of peptide in mg / 3160.7 g/mol) * 1,000,000
- \circ For example, to make a 1 mM stock from 1 mg of peptide: Volume (µL) = (1 mg / 3160.7 g/mol) * 1,000,000 = 316.4 µL
- Gently vortex or pipette up and down to dissolve the peptide completely. To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period[7].
- Aliquoting for Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in low-protein binding microcentrifuge tubes[6].

Protocol 2: Storage and Stability of Stock Solutions

Proper storage is crucial for maintaining the biological activity of the [Ala11,22,28]-VIP stock solution.

Storage Conditions:

- Short-term (days to weeks): Store aqueous-based solutions at 4°C[6].
- Long-term (months): For long-term storage, it is recommended to store aliquots at -20°C or -80°C[4][6][7]. When stored at -20°C, the stock solution should be used within one month; for storage at -80°C, it can be used for up to six months[7]. For long-term storage of aqueous solutions, the addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is recommended to prevent adsorption to the vial surface and improve stability[6].



Stability Considerations:

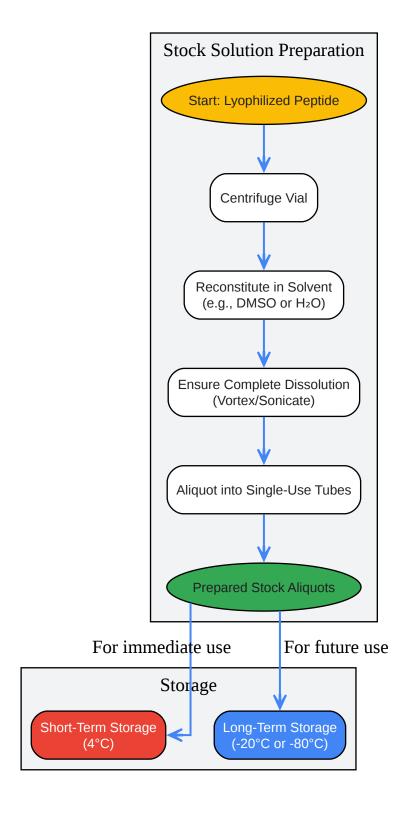
- Avoid repeated freeze-thaw cycles as this can lead to peptide degradation[6].
- The stability of VIP analogs can be improved through chemical modifications[8]. While
 [Ala11,22,28]-VIP is a modified peptide, its stability in different solvents over time should be
 considered. For critical experiments, it is advisable to use freshly prepared or recently
 thawed aliquots.

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the workflow for preparing [Ala11,22,28]-VIP stock solutions.





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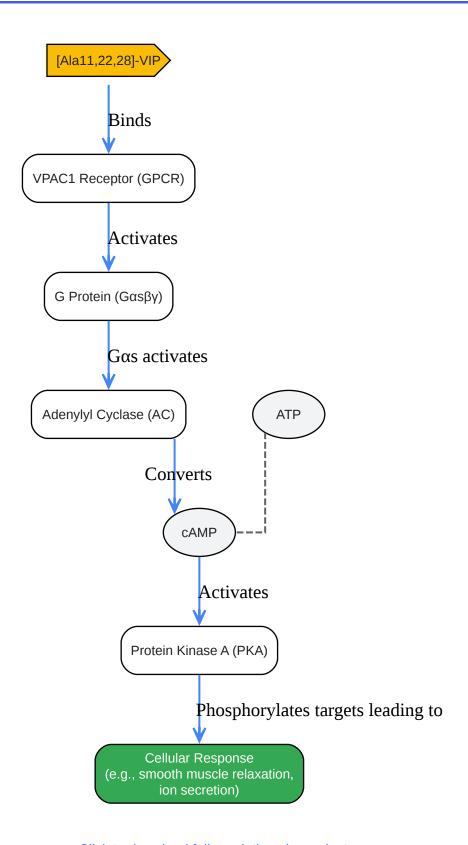
Caption: Workflow for preparing [Ala11,22,28]-VIP stock solutions.



Signaling Pathway of [Ala11,22,28]-VIP

[Ala11,22,28]-VIP selectively activates the VPAC1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by VPAC1 receptor activation is through the G α s subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels[9].





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- To cite this document: BenchChem. [Application Notes and Protocols for [Ala11,22,28]-VIP Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15496424#laboratory-preparation-of-ala11-22-28-vip-stock-solutions]

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